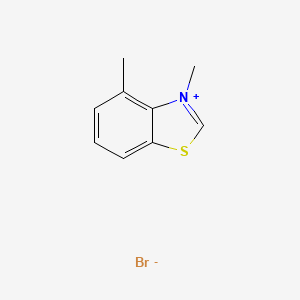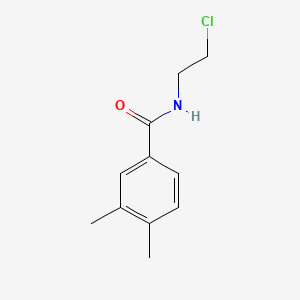
N-(2-Chloroethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-3,4-dimethylbenzamide is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and two methyl groups at the 3 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethylbenzoic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of 2-chloroethylamine.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal byproducts.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Products include N-(2-aminoethyl)-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biochemical pathways involving amide bonds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethylbenzamide involves its interaction with biological molecules through its reactive chloroethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound’s ability to form stable adducts with biomolecules makes it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea (CENU): Used in cancer treatment, particularly for brain tumors.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea compound with similar applications in oncology.
Carmustine (BCNU): A well-known chemotherapeutic agent used to treat various cancers.
Uniqueness
N-(2-Chloroethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other chloroethyl-substituted compounds.
Propiedades
Número CAS |
15257-87-1 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
BHIXUJAVQJKHLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


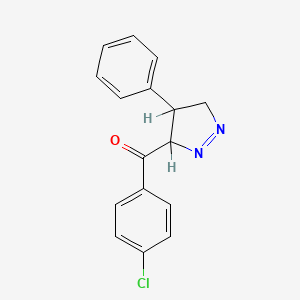
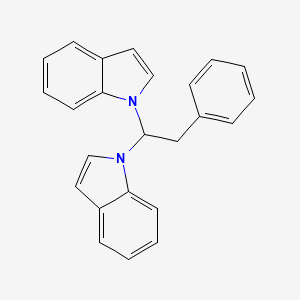
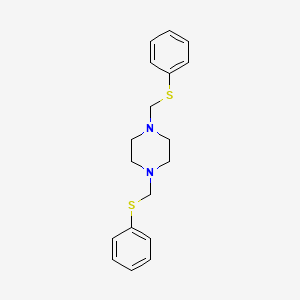
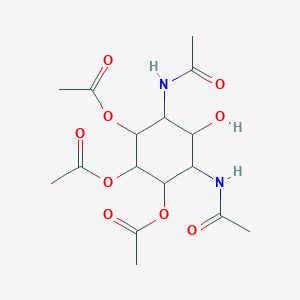
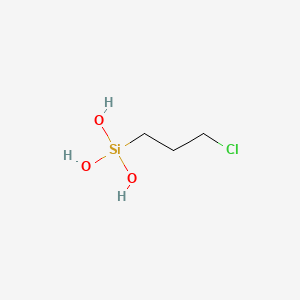

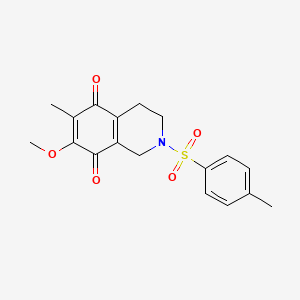



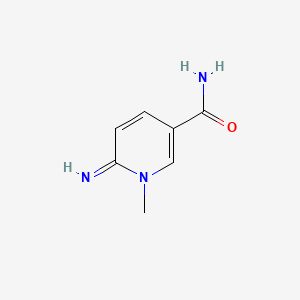
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
